Stereochemical Conglomerate Formation Enables Cost-Effective Optical Resolution
The racemic mixture of 4-Hydroxy-2-pyrrolidone forms a conglomerate, a property not shared by all chiral pyrrolidinones. This allows for preferential crystallization as a viable and cost-effective method for obtaining enantiopure material. The enthalpy of fusion for the pure (R)-enantiomer was measured at 17.43 kJ/mol, while the racemate exhibits a lower enthalpy of fusion at 16.53 kJ/mol [1]. The entropy of mixing for the enantiomers was experimentally determined to be 5.69 J/mol·K [2]. This thermodynamic behavior confirms the conglomerate nature and is the foundational evidence for scalable chiral separation.
| Evidence Dimension | Enthalpy of Fusion |
|---|---|
| Target Compound Data | 16.53 kJ/mol (racemate) |
| Comparator Or Baseline | 17.43 kJ/mol ((R)-enantiomer) |
| Quantified Difference | 0.90 kJ/mol lower for racemate |
| Conditions | Differential Scanning Calorimetry (DSC) analysis |
Why This Matters
This property directly impacts procurement decisions for enantiopure material, as preferential crystallization is significantly cheaper than asymmetric synthesis or chiral chromatography, offering a clear economic advantage over chiral pyrrolidinones that form solid solutions.
- [1] Wang, X.J.; Wiehler, H.; Ching, C.B. Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Chirality 2004, 16(4), 220-227. View Source
- [2] Academia.edu. Phase diagram of (R)- and (S)-4-hydroxy-2-pyrrolidone mixtures: A new case of a conglomerate-forming system. 1993. View Source
